2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide
Overview
Description
The compound “2-Methyl-5-(4-trifluoromethoxy-phenyl)-furan-3-carboxylic acid amide” is a complex organic molecule. It contains several functional groups including a furan ring, a trifluoromethoxy group, a phenyl ring, and a carboxylic acid amide group. The presence of these functional groups suggests that this compound could have interesting chemical and physical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the furan ring could be formed via a Paal-Knorr synthesis or similar method. The trifluoromethoxy group could be introduced using a suitable trifluoromethylation reagent . The carboxylic acid amide group could be formed via a reaction with ammonia or an amine .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan ring, a five-membered ring containing an oxygen atom, would likely contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can be made to react under certain conditions. The trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive towards nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-methyl-5-[4-(trifluoromethoxy)phenyl]furan-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO3/c1-7-10(12(17)18)6-11(19-7)8-2-4-9(5-3-8)20-13(14,15)16/h2-6H,1H3,(H2,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLUEXZAVGRQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)OC(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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